molecular formula C10H13N B13608953 3-Phenylbut-3-en-1-amine

3-Phenylbut-3-en-1-amine

Cat. No.: B13608953
M. Wt: 147.22 g/mol
InChI Key: DQHNVMWSVAEPQG-UHFFFAOYSA-N
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Description

3-Phenylbut-3-en-1-amine is an organic compound with the molecular formula C10H13N. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by a phenyl group attached to a butenyl chain, which in turn is connected to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylbut-3-en-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylprop-2-en-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Phenylbutanone or phenylbutanal.

    Reduction: 3-Phenylbutan-1-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-Phenylbut-3-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbut-3-en-1-amine: A structural isomer with similar properties.

    3-Phenylpropylamine: Lacks the double bond present in 3-Phenylbut-3-en-1-amine.

    Phenethylamine: A simpler structure with a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a butenyl chain, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-phenylbut-3-en-1-amine

InChI

InChI=1S/C10H13N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7-8,11H2

InChI Key

DQHNVMWSVAEPQG-UHFFFAOYSA-N

Canonical SMILES

C=C(CCN)C1=CC=CC=C1

Origin of Product

United States

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